molecular formula C21H22N2O2 B10996698 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B10996698
M. Wt: 334.4 g/mol
InChI Key: LDXXHKOEMADLLG-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both benzofuran and indole moieties

Preparation Methods

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .

Chemical Reactions Analysis

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzofuran and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect signaling pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other benzofuran and indole derivatives, such as:

  • 2,3-dihydro-1-benzofuran-5-yl (piperidin-3-yl)methanone
  • Fmoc-Ala (2,3-Dihydro-1-benzofuran-5-yl)-OH
  • Propanedinitrile, 2-(5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-

Compared to these compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its combined benzofuran and indole structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H22N2O2/c24-21(8-6-15-5-7-20-16(13-15)10-12-25-20)22-11-9-17-14-23-19-4-2-1-3-18(17)19/h1-5,7,13-14,23H,6,8-12H2,(H,22,24)

InChI Key

LDXXHKOEMADLLG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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